

Disperse Blue 165:1 (CAS 86836-00-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 165:1*

Cat. No.: *B8796714*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 165:1, with the Chemical Abstracts Service (CAS) number 86836-00-2, is a monoazo disperse dye characterized by its bright blue hue. As a member of the disperse dye class, it is sparingly soluble in water and is primarily formulated for dyeing synthetic fibers, most notably polyester. Its applications also extend to the coloration of plastics, printing inks, and cosmetics.^[1] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, and the limited available toxicological and biological information pertinent to **Disperse Blue 165:1**. A significant data gap exists in the scientific literature regarding its biological activity and toxicological profile, a crucial consideration for professionals in drug development and safety assessment.

Chemical and Physical Properties

Disperse Blue 165:1 is a dark blue powder.^[2] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	86836-00-2	[3]
Molecular Formula	C ₁₉ H ₁₉ N ₇ O ₅	[3]
Molecular Weight	425.40 g/mol	[3]
Synonyms	C.I. Disperse Blue 165:1, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano- 4,6-dinitrophenyl)diaz恒)-5- (diethylamino)phenyl)-	[3]
Appearance	Dark blue powder	[2]
Boiling Point	698.9 °C at 760 mmHg	[3]
Flash Point	376.5 °C	[3]
Density	1.37 g/cm ³	[3]
Solubility	Data not available	[3]

Synthesis

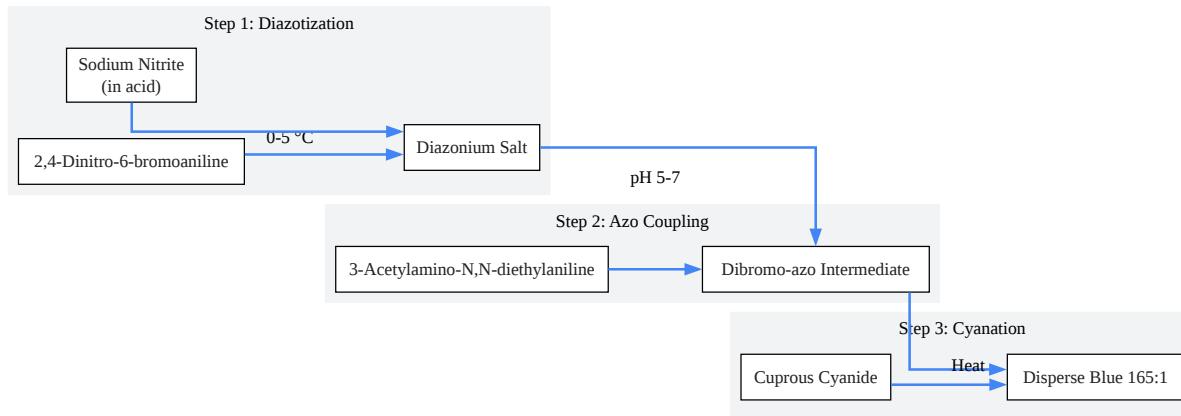
The synthesis of **Disperse Blue 165:1** is a multi-step process that involves a diazotization reaction, followed by an azo coupling and a subsequent cyanation.[2][4][5]

Experimental Protocol: General Synthesis

While precise industrial protocols are often proprietary, a general laboratory-scale synthesis can be described as follows:

Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

- A solution of 2,4-Dinitro-6-bromoaniline is prepared in a mixture of a strong acid, such as concentrated hydrochloric acid, and water.
- The mixture is cooled to a temperature between 0-5 °C in an ice bath with continuous stirring.


- A pre-cooled aqueous solution of sodium nitrite is then added dropwise to the aniline suspension while maintaining the temperature below 5 °C.
- The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent step.

Step 2: Azo Coupling

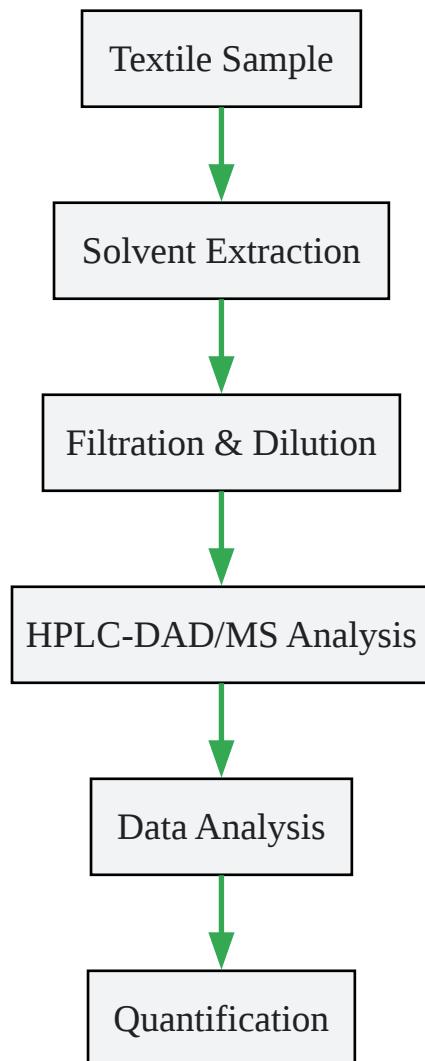
- In a separate vessel, 3-Acetylamino-N,N-diethylaniline is dissolved in a suitable solvent, such as a mixture of ethanol and water, and cooled to 0-5 °C.
- The freshly prepared cold diazonium salt solution from Step 1 is then slowly added to the solution of the coupling component with vigorous stirring.
- The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 5-7) by the addition of a base, such as sodium acetate, to facilitate the electrophilic substitution reaction.
- Upon completion of the reaction, the precipitated dibromo-azo intermediate is collected by filtration.

Step 3: Cyanation

- The dibromo-azo intermediate is suspended in a suitable solvent like dimethylformamide (DMF).
- Cuprous cyanide is added to the suspension.
- The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the final product, **Disperse Blue 165:1**, is isolated by filtration, followed by washing and drying.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **Disperse Blue 165:1**.


Analytical Methods

The quantification of **Disperse Blue 165:1**, particularly in textile matrices, is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD), and UV-Visible Spectrophotometry are common analytical techniques.

Experimental Protocol: Quantification by HPLC

- Sample Preparation (Textile Extraction):
 - A known weight of the textile sample is extracted with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) under sonication or reflux.

- The extract is then filtered and diluted as necessary.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
 - Flow Rate: Typically 0.5-1.0 mL/min.
 - Detection: DAD detection at the wavelength of maximum absorbance (λ_{max}) of **Disperse Blue 165:1**, and/or MS detection for confirmation.
- Quantification:
 - A calibration curve is constructed using standard solutions of **Disperse Blue 165:1** of known concentrations.
 - The concentration of the dye in the sample extract is determined by comparing its peak area to the calibration curve.

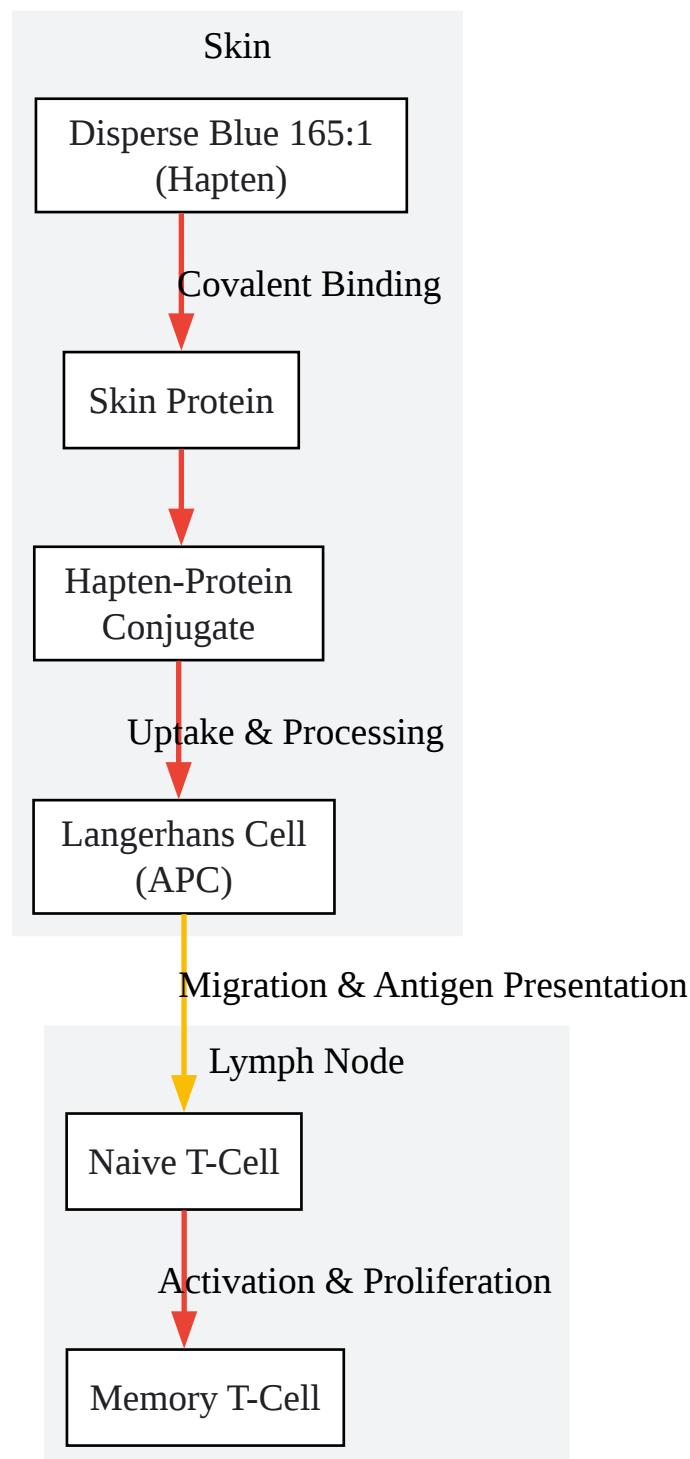
[Click to download full resolution via product page](#)

Workflow for HPLC analysis of **Disperse Blue 165:1** in textiles.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the biological activity and toxicology of **Disperse Blue 165:1**. Most safety data sheets indicate that no comprehensive acute toxicity data is available for oral, dermal, or inhalation routes. However, due to its classification as a disperse dye and an azo compound, potential health effects such as skin sensitization are a concern.

Allergic Contact Dermatitis


Disperse dyes are known haptens, which are small molecules that can elicit an immune response when bound to skin proteins. This can lead to allergic contact dermatitis, a T-cell-mediated delayed-type hypersensitivity reaction.[\[6\]](#)

Signaling Pathway in Allergic Contact Dermatitis (Sensitization Phase)

The sensitization phase is initiated upon the first contact with the hapten.

- Hapten Penetration and Protein Binding: The small, lipophilic **Disperse Blue 165:1** molecule penetrates the stratum corneum of the skin. It then covalently binds to endogenous skin proteins, forming a hapten-protein conjugate. This complex is now immunogenic.[\[1\]](#)
- Activation of Antigen-Presenting Cells (APCs): The hapten-protein conjugates are recognized and internalized by Langerhans cells (a type of dendritic cell) in the epidermis and dermal dendritic cells.
- APC Maturation and Migration: Upon antigen uptake, the APCs mature and migrate from the skin to the regional lymph nodes.
- T-Cell Priming: In the lymph nodes, the APCs present the processed antigen to naive T-cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of antigen-specific T-cells (memory T-cells).

Upon subsequent exposure to the same hapten, these memory T-cells are rapidly activated, leading to the clinical manifestations of allergic contact dermatitis.

[Click to download full resolution via product page](#)

Sensitization phase of allergic contact dermatitis by a hapten.

Conclusion

Disperse Blue 165:1 is a commercially important blue dye with well-defined chemical properties and established synthetic routes. Analytical methods for its detection and quantification are available. However, a significant knowledge gap exists concerning its biological activity and toxicological profile. For researchers, scientists, and particularly drug development professionals, the potential for skin sensitization, a characteristic of many disperse dyes, warrants careful consideration. The absence of comprehensive safety data underscores the need for further investigation to fully assess the potential risks associated with human exposure to **Disperse Blue 165:1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hapten-protein binding: from theory to practical application in the in vitro prediction of skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. Cas 86836-00-2,Disperse Blue 165:1 | lookchem [lookchem.com]
- 4. Disperse Blue 165:1 CAS#: 86836-00-2 [m.chemicalbook.com]
- 5. Disperse Blue 165:1 | 86836-00-2 [chemicalbook.com]
- 6. Molecular mechanisms of CD8+ T cell-mediated delayed hypersensitivity: implications for allergies, asthma, and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Disperse Blue 165:1 (CAS 86836-00-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8796714#disperse-blue-165-1-cas-number-86836-00-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com